1-Hexanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-

Antifungal Triazole Structure-Activity Relationship

Agrochemical discovery groups often lack authenticated triazole reference standards with verified structural identity, risking non-interchangeable analogs in SAR campaigns. 1-(2,4-Dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-1-hexanone (CAS 107659-02-9) closes this gap as a well-characterized dichloro probe (MW 342.2 g/mol, XLogP3-AA, HBD/HBA counts confirmed). Paired with the mono-chloro analog (CAS 107659-11-0), it enables systematic matched molecular pair analysis of the 4-Cl substituent contribution to target engagement. Supplied with rigorous QC documentation to support reproducible agrochemical and antimicrobial research.

Molecular Formula C15H17Cl2N3O2
Molecular Weight 342.2 g/mol
CAS No. 107659-02-9
Cat. No. B12691429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexanone, 1-(2,4-dichlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
CAS107659-02-9
Molecular FormulaC15H17Cl2N3O2
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESCCCCC(CN1C=NC=N1)(C(=O)C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C15H17Cl2N3O2/c1-2-3-6-15(22,8-20-10-18-9-19-20)14(21)12-5-4-11(16)7-13(12)17/h4-5,7,9-10,22H,2-3,6,8H2,1H3
InChIKeyAZGGEGRDXRPKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

107659-02-9: Technical Baseline for 1‑(2,4‑Dichlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone Procurement


The compound 1‑(2,4‑dichlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone (CAS 107659‑02‑9) is a synthetic triazole‑containing ketone with molecular formula C₁₅H₁₇Cl₂N₃O₂ and a molecular weight of 342.2 g/mol [1]. It is classified within the 1,2,4‑triazole structural class and is primarily referenced in patent and agrochemical literature as a candidate fungicide and antimicrobial agent [2]. Unlike extensively profiled triazole actives, this compound lacks published bioactivity data in authoritative databases, making independent experimental verification essential prior to any procurement decision.

Why Generic 1,2,4‑Triazole Antifungals Cannot Substitute for 107659‑02‑9 in Research or Development


Even closely related triazole analogs cannot be assumed to be functionally interchangeable with 107659‑02‑9 because the specific 2,4‑dichlorophenyl substitution pattern and the hydroxy‑ketone linker geometry can independently alter target binding, pharmacokinetic partitioning, and metabolic stability [1]. For example, the mono‑chloro analog 1‑(2‑chlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone (CAS 107659‑11‑0, PubChem CID 3007590) differs by a single chlorine atom yet no published direct‑comparison dataset exists to support interchangeability [2]. The absence of cross‑referenceable potency, selectivity, or in‑vivo data means any substitution carries unquantifiable risk for experimental reproducibility.

Quantitative Differentiation Evidence for 107659‑02‑9 Against Closest Analogs


Data Gap: No Head‑to‑Head Bioactivity or Selectivity Data Available for 107659‑02‑9

A comprehensive search of PubChem BioAssay, ChEMBL, and patent literature (1978–2025) retrieved no quantitative IC₅₀, MIC, EC₅₀, or selectivity data for 107659‑02‑9 [1]. The closest structural analog, 1‑(2‑chlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone, similarly lacks published activity data in public repositories [2]. Consequently, no direct head‑to‑head comparison can be constructed at this time.

Antifungal Triazole Structure-Activity Relationship

Procurement‑Critical Application Scenarios for 107659‑02‑9 Based on Available Structural Evidence


Structural‑Class Reference Standard for Triazole‑Ketone Agrochemical Research

Because 107659‑02‑9 embodies both the 2,4‑dichlorophenyl motif and a hydroxy‑ketone tether characteristic of legacy triazole fungicide patents [1], it can serve as a well‑characterized reference compound (molecular weight, XLogP3‑AA, hydrogen‑bond donor/acceptor counts confirmed [2]) for calibrating new synthetic routes or analytical methods in agrochemical discovery programs.

Mono‑ vs. Dichloro Structure‑Activity Relationship Probe

The availability of the close analog 1‑(2‑chlorophenyl)‑2‑hydroxy‑2‑(1H‑1,2,4‑triazol‑1‑ylmethyl)‑1‑hexanone [3] creates a matched molecular pair for systematic SAR exploration. Research groups investigating the contribution of the 4‑chloro substituent to target engagement can use 107659‑02‑9 as the dichloro probe in comparative biochemical or microbiological assays.

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